![molecular formula C20H26O6 B1252734 [(1R,2R,4S,6R,8S,9Z,11S)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B1252734.png)
[(1R,2R,4S,6R,8S,9Z,11S)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate
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Overview
Description
[(1R,2R,4S,6R,8S,9Z,11S)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate is a natural product found in Calea jamaicensis and Helianthus annuus with data available.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound has been studied in the context of chemical reactions and structural analyses. For instance, it has been involved in reactions leading to tricyclic products, as seen in treatments involving penicillin-derived thiazoloazetidinones and ethyl diazoacetate, leading to complex tricyclic adducts. The structure of a related compound was established through X-ray structure determination (Mara, Singh, Thomas, & Williams, 1982).
Application in Prostanoid Synthesis
The compound plays a role in synthesizing chiral building blocks for prostanoids. In one study, its intramolecular carbocyclization was explored, leading to the formation of complex cyclic structures. This has implications for the synthesis of biologically active compounds, including prostanoids (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
Role in Asymmetric Synthesis and Spiroketal Formation
The compound has been used in the synthesis of CD spiroketal of spongistatins, a class of compounds with potential therapeutic applications. Its conversion into spiroketals and its use as a precursor in complex organic syntheses underscore its significance in medicinal chemistry (Favre, Gerber‐Lemaire, & Vogel, 2010).
Utility in Polyketide Synthesis
In the context of polyketide synthesis, the compound has been involved in transformations leading to polyketide spiroketals. This highlights its utility in the synthesis of complex natural products, which are important in drug discovery (Meilert, Pettit, & Vogel, 2004).
Implications in Novel Compound Synthesis
The compound is also involved in the synthesis of new homoconduritols and homoaminoconduritols, indicating its versatility in generating diverse molecular architectures. This is critical for exploring new chemical spaces in drug development (Kaya et al., 2016).
properties
Product Name |
[(1R,2R,4S,6R,8S,9Z,11S)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate |
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Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(1R,2R,4S,6R,8S,9Z,11S)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7-/t13-,14-,15+,16+,17-,20-/m0/s1 |
InChI Key |
DZTWAOVNNLDWNH-KNJKHLQXSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@]2([C@H](O2)C[C@@H](/C(=C\[C@H]3[C@@H]1C(=C)C(=O)O3)/C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |
synonyms |
heliangin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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